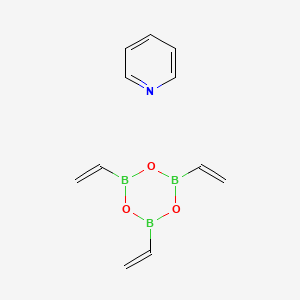

2,4,6-Trivinylcyclotriboroxane pyridine complex

Description

The exact mass of the compound this compound is 241.1252838 g/mol and the complexity rating of the compound is 182. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyridine;2,4,6-tris(ethenyl)-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9B3O3.C5H5N/c1-4-7-10-8(5-2)12-9(6-3)11-7;1-2-4-6-5-3-1/h4-6H,1-3H2;1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHJACXHRQQNQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C=C)C=C)C=C.C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14B3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30918801 | |

| Record name | Pyridine--2,4,6-triethenyl-1,3,5,2,4,6-trioxatriborinane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92988-08-4, 442850-89-7, 95010-17-6 | |

| Record name | Pyridine--2,4,6-triethenyl-1,3,5,2,4,6-trioxatriborinane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylboronic anhydride pyridine complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-Trivinylboroxin - Pyridine Complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of the 2,4,6-trivinylcyclotriboroxane pyridine complex. This stable, solid reagent serves as a valuable and versatile precursor to vinylboronic acid, a key building block in modern organic synthesis. This document delves into the underlying chemical principles governing its formation and reactivity, offering field-proven insights for its effective utilization. Detailed experimental protocols, in-depth characterization data, and mechanistic explorations of its primary applications are presented to empower researchers in leveraging this reagent for their synthetic endeavors.

Introduction: The Utility of a Stabilized Vinylboronic Acid Surrogate

In the realm of synthetic chemistry, the vinyl moiety is a cornerstone for the construction of complex molecular architectures. Vinylboronic acids, in particular, are powerful intermediates for the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. However, the inherent instability of monomeric vinylboronic acid, which readily undergoes polymerization, has historically limited its widespread use.

To circumvent this challenge, the this compound has emerged as a practical and bench-stable surrogate. This crystalline solid is formed through the pyridine-promoted cyclotrimerization of vinylboronic acid. The formation of the boroxine ring and the coordination of a pyridine molecule to one of the boron centers imparts significant stability, allowing for its convenient storage and handling. Under specific reaction conditions, the complex can be readily hydrolyzed in situ to generate the reactive vinylboronic acid, thus serving as a reliable and efficient source of this crucial building block.

This guide will provide a detailed exploration of this indispensable reagent, from its synthesis and purification to its comprehensive characterization and application in key synthetic transformations.

Synthesis of this compound

The synthesis of the this compound is predicated on the controlled dehydration and cyclization of vinylboronic acid in the presence of pyridine. The pyridine serves a dual role: it acts as a base to promote the condensation reaction and as a ligand to coordinate to the resulting boroxine, thereby stabilizing the final product.

Underlying Principles of Synthesis

The formation of the boroxine ring is a reversible dehydration process. Boronic acids can exist in equilibrium with their corresponding cyclic trimers (boroxines) and water. The presence of a suitable dehydrating agent or the removal of water can drive the equilibrium towards the boroxine. In this synthesis, the reaction conditions are optimized to favor the formation of the 2,4,6-trivinylcyclotriboroxane. The subsequent coordination of pyridine to one of the Lewis acidic boron atoms of the boroxine ring results in the formation of a stable, isolable complex. This coordination changes the hybridization of one boron atom from sp² to sp³, which can be observed through spectroscopic methods.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution will yield a product with the characteristic properties outlined in the characterization section.

Materials:

-

Vinylboronic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Hexane (anhydrous)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve vinylboronic anhydride in anhydrous dichloromethane.

-

To this solution, add a stoichiometric equivalent of anhydrous pyridine dropwise at room temperature with vigorous stirring.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure to yield a crude solid.

-

Purification: The crude product is purified by recrystallization. The solid is dissolved in a minimal amount of hot dichloromethane, and then hexane is slowly added until the solution becomes turbid. The mixture is then allowed to cool to room temperature and subsequently placed in a freezer to facilitate complete crystallization.

-

The resulting crystalline solid is collected by vacuum filtration, washed with cold hexane, and dried under high vacuum to afford the this compound as a white to off-white crystalline solid.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄B₃NO₃ |

| Molecular Weight | 240.67 g/mol |

| Appearance | White to orange to green powder/crystal |

| Melting Point | ~44 °C[1] |

| Solubility | Soluble in methanol and dichloromethane |

Diagram of Synthesis Workflow:

Caption: A flowchart illustrating the key steps in the synthesis and purification of the this compound.

Comprehensive Characterization

Thorough characterization of the synthesized complex is paramount to confirm its identity, purity, and structural integrity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the complex in solution.

-

¹H NMR: The proton NMR spectrum provides information on the vinyl and pyridine protons. The vinyl protons typically appear as a set of multiplets in the olefinic region. The protons of the pyridine ring will also be present, with their chemical shifts influenced by coordination to the boron atom.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the vinyl carbons and the carbons of the pyridine ring.

-

¹¹B NMR: Boron-11 NMR is particularly informative for characterizing this complex. The spectrum is expected to show two distinct signals, corresponding to the two different boron environments: the two tricoordinate boron atoms (sp²) in the boroxine ring and the single tetracoordinate boron atom (sp³) complexed with pyridine. A low-temperature ¹¹B NMR study can provide further insight into the nature of the tetracoordinate boron species.[2]

| Nucleus | Expected Chemical Shift (ppm) | Description |

| ¹H | δ 5.5-6.5 | Vinyl protons (multiplets) |

| δ 7.0-8.5 | Pyridine protons (multiplets) | |

| ¹³C | δ 120-140 | Vinyl carbons |

| δ 120-150 | Pyridine carbons | |

| ¹¹B | Broad signals | Two distinct boron environments |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands to look for include:

-

C=C stretch: A characteristic band for the vinyl groups.

-

C-H stretch (vinyl): Bands corresponding to the stretching vibrations of the C-H bonds on the vinyl groups.

-

B-O stretch: Strong absorptions associated with the boroxine ring.

-

Pyridine ring vibrations: Characteristic bands for the pyridine ligand.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the complex and to gain information about its fragmentation pattern, further confirming its identity.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, confirming the cyclic boroxine structure and the coordination of the pyridine molecule to one of the boron atoms.[2]

Diagram of Characterization Workflow:

Caption: A schematic outlining the analytical techniques used for the comprehensive characterization of the this compound.

Key Applications in Organic Synthesis

The primary utility of the this compound lies in its role as a vinylboronic acid precursor in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The this compound is an excellent vinylating agent in these reactions.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. In the presence of a palladium(0) catalyst and a base, the aryl halide undergoes oxidative addition to the palladium center. The this compound, under the basic aqueous conditions of the reaction, hydrolyzes to generate vinylboronic acid in situ. The base then activates the vinylboronic acid to form a boronate species, which facilitates the transmetalation of the vinyl group to the palladium center. Finally, reductive elimination from the palladium(II) intermediate yields the desired vinylated product and regenerates the palladium(0) catalyst.

Diagram of Suzuki-Miyaura Coupling Mechanism:

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction using the this compound as the vinyl source.

Synthesis of Aryl Vinyl Ethers

The complex is also instrumental in the copper-mediated synthesis of aryl vinyl ethers from phenols. This transformation provides a valuable route to a class of compounds with diverse applications.

Mechanistic Rationale: The synthesis of aryl vinyl ethers using the 2,4,6-trivinylcyclotriboroxane-pyridine complex is typically mediated by copper(II) acetate in the presence of a base.[2] The reaction is believed to proceed through the formation of a copper phenoxide species. The boroxine complex, potentially activated by the amine base, then undergoes transmetalation with the copper phenoxide, transferring a vinyl group to the copper center. Reductive elimination from the resulting copper intermediate then furnishes the aryl vinyl ether product. The pyridine in the complex and added as a base can play a role in stabilizing the copper intermediates and facilitating the catalytic cycle.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling the this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

The this compound is a highly valuable and versatile reagent in modern organic synthesis. Its stability, ease of handling, and ability to serve as a reliable source of vinylboronic acid make it an indispensable tool for the construction of complex molecules. This guide has provided a comprehensive overview of its synthesis, detailed characterization, and key applications, with the aim of empowering researchers to effectively utilize this reagent in their synthetic endeavors. The provided protocols and mechanistic insights are intended to serve as a practical resource for scientists and professionals in the fields of chemistry and drug development.

References

-

Kerins, F., & O'Shea, D. F. (2004). Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent. The Journal of Organic Chemistry, 69(15), 5087–5092. [Link]

Sources

An In-Depth Technical Guide to 2,4,6-Trivinylcyclotriboroxane Pyridine Complex: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and applications of 2,4,6-Trivinylcyclotriboroxane pyridine complex, a versatile and bench-stable vinylboronic acid equivalent. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique reactivity of this organoboron reagent. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground all claims in authoritative sources.

Introduction: The Advent of a Stable Vinylboronic Acid Surrogate

Vinylboronic acids are valuable reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. However, their inherent instability and propensity for polymerization have historically limited their widespread use. The development of the this compound, often referred to as O'Shea's reagent, marked a significant advancement in the field. This air- and moisture-stable, crystalline solid serves as a convenient and reliable surrogate for the volatile and unstable vinylboronic acid.

The complex is a Lewis acid-base adduct formed between 2,4,6-trivinylcyclotriboroxane (the cyclic trimer of vinylboronic acid) and pyridine. The coordination of the pyridine to one of the boron atoms in the boroxine ring enhances the stability of the molecule, rendering it a readily handleable white to off-white powder.[1][2] This guide will explore the fundamental properties and practical applications of this important reagent.

Molecular Structure and Bonding

The unique stability and reactivity of the this compound stem from its distinct molecular architecture.

digraph "Molecular_Structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes for the boroxine ring

B1 [label="B", pos="0,1.5!"];

O1 [label="O", pos="1.3,0.75!"];

B2 [label="B", pos="1.3,-0.75!"];

O2 [label="O", pos="0,-1.5!"];

B3 [label="B", pos="-1.3,-0.75!"];

O3 [label="O", pos="-1.3,0.75!"];

// Nodes for the vinyl groups

V1 [label="CH=CH₂", pos="-0.5,2.5!"];

V2 [label="CH=CH₂", pos="2.6, -1.5!"];

V3 [label="CH=CH₂", pos="-2.6, -1.5!"];

// Node for Pyridine

Py [label="Pyridine", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-2.5,1.5!"];

// Edges for the boroxine ring

B1 -> O1;

O1 -> B2;

B2 -> O2;

O2 -> B3;

B3 -> O3;

O3 -> B1;

// Edges for the vinyl groups

B1 -> V1;

B2 -> V2;

B3 -> V3;

// Edge for the pyridine coordination

B1 -> Py [style=dashed, color="#EA4335", label="Coordination Bond"];

}

Figure 2: A simplified workflow for the synthesis of the this compound.

Procedure:

-

Dehydration of Vinylboronic Acid: A solution of vinylboronic acid in diethyl ether is stirred over anhydrous sodium sulfate to facilitate the dehydration to 2,4,6-trivinylcyclotriboroxane. The exact stoichiometry and reaction time should be optimized based on the scale of the reaction.

-

Complexation with Pyridine: To the ethereal solution of 2,4,6-trivinylcyclotriboroxane, an equimolar amount of pyridine is added dropwise at room temperature.

-

Isolation and Purification: The reaction mixture is stirred for a specified period, after which the solvent is removed under reduced pressure to yield the crude product. The complex can be purified by recrystallization from an appropriate solvent system, such as a mixture of diethyl ether and hexane, to afford the product as a crystalline solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and drying agents is critical to prevent the hydrolysis of the boroxine ring back to the vinylboronic acid.

-

Stoichiometry: The 1:1 stoichiometry between the trivinylcyclotriboroxane and pyridine is crucial for the formation of the stable complex.[2]

-

Purification: Recrystallization is employed to remove any unreacted starting materials and byproducts, ensuring the high purity of the final product required for subsequent applications.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for confirming the identity and purity of the synthesized complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons and the aromatic protons of the pyridine ring. The integration of these signals should correspond to the 1:1 stoichiometry of the complex.

-

¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure, with distinct resonances for the vinyl carbons and the pyridine carbons.

-

¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing organoboron compounds. A low-temperature ¹¹B NMR study can demonstrate the presence of a tetracoordinate boron species, which is a key indicator of pyridine coordination.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the B-O, B-C, C=C, and C-H bonds present in the molecule, as well as the vibrations associated with the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the complex and to study its fragmentation pattern, further confirming its structure.

Applications in Organic Synthesis and Materials Science

The this compound has emerged as a valuable tool in various synthetic endeavors.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this reagent is as a vinylboronic acid equivalent in Suzuki-Miyaura cross-coupling reactions. It readily couples with a wide range of aryl and heteroaryl halides to produce substituted styrenes, which are important building blocks in the synthesis of pharmaceuticals and functional materials.

```dot

digraph "Suzuki_Coupling" {

graph [rankdir="LR"];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

Aryl_Halide [label="Aryl Halide (Ar-X)"];

Boroxane [label="2,4,6-Trivinylcyclotriboroxane\nPyridine Complex"];

Catalyst [label="Pd Catalyst\nBase"];

Styrene [label="Substituted Styrene (Ar-CH=CH₂)"];

Aryl_Halide -> Catalyst;

Boroxane -> Catalyst;

Catalyst -> Styrene;

}

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the 2,4,6-trivinylcyclotriboroxane pyridine complex, a versatile and stable reagent in modern organic synthesis. Often referred to as "O'Shea's Reagent," this compound serves as a practical surrogate for the unstable vinylboronic acid.[1] A thorough understanding of its NMR spectroscopic characteristics is paramount for researchers employing this reagent, enabling accurate reaction monitoring, quality control, and mechanistic investigations. This guide will delve into the synthesis of the complex, provide a detailed interpretation of its NMR spectra, and discuss the structural implications of the observed chemical shifts and coupling constants.

Introduction: The Significance of this compound

2,4,6-Trivinylcyclotriboroxane, the cyclic anhydride of vinylboronic acid, is a valuable reagent in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][3] However, the boroxine itself can be unstable. The formation of a stable, solid, and easily handleable 1:1 adduct with pyridine has significantly enhanced its utility.[1][4] This complex provides a bench-stable source of vinylboronic acid, facilitating the synthesis of a wide array of vinylated compounds.[2]

The this compound is a white solid with the molecular formula C₁₁H₁₄B₃NO₃ and a molecular weight of approximately 240.67 g/mol .[4][5] Its structure consists of a six-membered boroxine ring composed of alternating boron and oxygen atoms, with a vinyl group attached to each boron. One of the boron atoms is coordinated to the nitrogen of a pyridine molecule, forming a Lewis acid-base adduct.[4] This coordination is key to the stability and reactivity of the complex.

Synthesis and Sample Preparation for NMR Analysis

The this compound is typically synthesized by the dehydration of vinylboronic acid in the presence of pyridine.[6] A common procedure involves the azeotropic removal of water from a solution of vinylboronic acid in a suitable solvent, followed by the addition of pyridine to induce the formation of the stable complex.

Experimental Protocol: Synthesis of this compound

-

Step 1: Vinylboronic acid is dissolved in an appropriate solvent (e.g., toluene).

-

Step 2: The solution is heated to reflux with a Dean-Stark apparatus to remove water.

-

Step 3: After complete dehydration to form the trivinylcyclotriboroxane, the solution is cooled.

-

Step 4: Pyridine (1 equivalent) is added to the solution, leading to the precipitation of the complex.

-

Step 5: The solid product is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

For NMR analysis, the complex is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts of the protons and carbons.

Caption: Workflow for the synthesis and NMR sample preparation of the complex.

In-depth Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of the this compound provides a wealth of structural information. The spectrum can be divided into two main regions: the aromatic region corresponding to the pyridine protons and the vinylic region corresponding to the protons of the vinyl groups.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-2, H-6 | ~8.7 | d | ~5 |

| Pyridine H-4 | ~7.8 | t | ~8 |

| Pyridine H-3, H-5 | ~7.4 | t | ~7 |

| Vinylic H (B-CH=) | ~6.3 | dd | J_trans ≈ 18, J_cis ≈ 12 |

| Vinylic H (=CH₂, trans) | ~6.1 | dd | J_trans ≈ 18, J_gem ≈ 2 |

| Vinylic H (=CH₂, cis) | ~5.8 | dd | J_cis ≈ 12, J_gem ≈ 2 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration. The data presented here is based on the interpretation of expected values and data from the primary literature.[2]

The Aromatic Region: Pyridine Protons

The coordination of the pyridine nitrogen to a boron atom leads to a downfield shift of the pyridine protons compared to free pyridine. This is due to the withdrawal of electron density from the aromatic ring by the Lewis acidic boron center. The protons ortho to the nitrogen (H-2 and H-6) are the most deshielded, appearing as a doublet around 8.7 ppm. The para proton (H-4) typically appears as a triplet around 7.8 ppm, and the meta protons (H-3 and H-5) as a triplet around 7.4 ppm.

The Vinylic Region: A Complex System

The three protons of each vinyl group exhibit a characteristic AMX spin system, resulting in a doublet of doublets for each proton.

-

The α-Proton (B-CH=): This proton, directly attached to the boron-bearing carbon, is the most deshielded of the vinylic protons, appearing around 6.3 ppm. It is split by both the cis and trans geminal protons, giving rise to a doublet of doublets with coupling constants of approximately 18 Hz (trans) and 12 Hz (cis).

-

The β-Protons (=CH₂): The two geminal protons on the terminal carbon of the vinyl group are diastereotopic. The proton trans to the boron group appears as a doublet of doublets around 6.1 ppm, with a large trans coupling constant (~18 Hz) and a small geminal coupling constant (~2 Hz). The proton cis to the boron group appears as a doublet of doublets around 5.8 ppm, with a smaller cis coupling constant (~12 Hz) and the same small geminal coupling.

In-depth Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information about the carbon framework of the complex.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyridine C-2, C-6 | ~148 |

| Pyridine C-4 | ~138 |

| Pyridine C-3, C-5 | ~125 |

| Vinylic C (B-C=) | ~135 (broad) |

| Vinylic C (=CH₂) | ~132 |

Note: The exact chemical shifts can vary slightly depending on the solvent. The carbon attached to boron often shows a broad signal due to quadrupolar relaxation of the boron nucleus.[2]

The Aromatic Region: Pyridine Carbons

Similar to the proton spectrum, the carbon signals of the pyridine ring are shifted downfield upon coordination to the boron atom. The C-2 and C-6 carbons are the most deshielded, followed by C-4 and then C-3 and C-5.

The Vinylic Region: Carbon Signals

The two carbons of the vinyl group are clearly distinguishable. The carbon directly attached to the boron atom (B-C=) typically appears as a broad signal around 135 ppm. The broadening is a characteristic feature of carbons bonded to quadrupolar nuclei like boron (¹¹B and ¹⁰B). The terminal vinylic carbon (=CH₂) gives a sharper signal around 132 ppm.

Structural Insights and Causality

The NMR data provides clear evidence for the formation of the pyridine complex and offers insights into its electronic structure.

-

Downfield Shift of Pyridine Signals: The significant downfield shift of both ¹H and ¹³C signals of the pyridine ring upon complexation is a direct consequence of the dative bond between the nitrogen lone pair and the empty p-orbital of one of the boron atoms. This electron withdrawal reduces the electron density on the pyridine ring, leading to deshielding of the nuclei.

-

Broadening of the Boron-Attached Carbon Signal: The quadrupolar nature of the boron nucleus (¹¹B, I=3/2; ¹⁰B, I=3) causes rapid relaxation, which in turn leads to a broadening of the signal for the directly attached carbon atom. This is a key diagnostic feature for identifying carbons bonded to boron.

-

Equivalence of Vinyl Groups: In solution at room temperature, the ¹H and ¹³C NMR spectra typically show only one set of signals for the three vinyl groups. This indicates that on the NMR timescale, there is either rapid rotation around the B-O bonds of the boroxine ring or a dynamic equilibrium where the pyridine molecule exchanges its coordination between the three boron atoms. Low-temperature NMR studies could potentially resolve these individual vinyl groups if the exchange process is slowed down.

Caption: Correlation of molecular structure with NMR spectral regions. (Note: A real image of the molecular structure would be embedded here).

Conclusion

The ¹H and ¹³C NMR spectra of the this compound are highly informative and provide a definitive fingerprint for its structural characterization. The key spectral features include the downfield-shifted signals of the coordinated pyridine ring and the characteristic AMX splitting pattern of the vinyl protons, along with the broadened signal of the boron-attached vinyl carbon. A thorough understanding of these spectra is essential for any scientist utilizing this important reagent, ensuring its purity and enabling the successful application in a wide range of chemical transformations.

References

-

Kerins, F.; O'Shea, D. F. Generation of Substituted Styrenes via Suzuki Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane. J. Org. Chem.2002 , 67 (14), 4968–4971. [Link][2]

-

PubMed. Generation of substituted styrenes via Suzuki cross-coupling of aryl halides with 2,4,6-trivinylcyclotriboroxane. [Link][2]

-

ResearchGate. Generation of Substituted Styrenes via Suzuki Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane. [Link][3]

-

Kerins, F.; O'Shea, D. F. Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent. Org. Lett.2002 , 4 (25), 4479–4482. [Link]

- Nöth, H.; Wrackmeyer, B. Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag, 1978.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Generation of substituted styrenes via Suzuki cross-coupling of aryl halides with 2,4,6-trivinylcyclotriboroxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 95010-17-6 [smolecule.com]

- 5. Vinylboronic anhydride pyridine complex 95 442850-89-7 [sigmaaldrich.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

This guide provides an in-depth technical analysis of the crystal structure of the 2,4,6-trivinylcyclotriboroxane pyridine complex, a versatile reagent in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the synthesis, experimental design for crystallographic analysis, and a detailed examination of the molecular and supramolecular features of this significant organoboron compound.

Introduction: The Significance of Boroxines and their Adducts

Cyclotriboroxanes, also known as boroxins, are a class of six-membered heterocyclic compounds containing alternating boron and oxygen atoms. Their unique electronic properties, stemming from the interplay between the vacant p-orbital on boron and the lone pairs of oxygen, make them valuable Lewis acids and versatile building blocks in organic and materials chemistry. The functionalization of the boroxine ring, as seen in 2,4,6-trivinylcyclotriboroxane, introduces reactive handles for a variety of chemical transformations.

The formation of a stable Lewis acid-base adduct with pyridine significantly modulates the reactivity and stability of the parent boroxine. This complex, often referred to as "O'Shea's Reagent," has found utility in a range of chemical reactions.[1] A precise understanding of its three-dimensional structure is paramount for rationalizing its reactivity and for the design of new synthetic methodologies.

Synthesis and Crystallization: From Reagents to Single Crystals

The this compound is synthesized through the direct reaction of 2,4,6-trivinylcyclotriboroxane with pyridine.[2] This reaction represents a classic Lewis acid-base interaction, where the electron-deficient boron atoms of the boroxine ring accept electron density from the nitrogen atom of the pyridine.[2]

Synthetic Protocol

A solution of 2,4,6-trivinylcyclotriboroxane in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) is treated with an equimolar amount of pyridine under an inert atmosphere. The reaction is typically exothermic and proceeds readily at room temperature. Removal of the solvent under reduced pressure yields the complex as a solid.

Rationale for Pyridine Selection

Pyridine serves as an ideal Lewis base for this application due to its moderate basicity and steric profile, which allows for effective coordination to one of the boron centers without inducing unwanted side reactions. The formation of the B-N dative bond enhances the stability of the boroxine ring, making the complex easier to handle and store compared to the uncomplexed boroxine.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the complex in an appropriate solvent system, such as a mixture of hexane and diethyl ether. The choice of solvent is critical to control the rate of crystallization, which directly impacts the quality of the resulting crystals.

X-ray Crystallographic Analysis: Decoding the Solid-State Structure

The determination of the crystal structure of the this compound was accomplished through single-crystal X-ray diffraction.[2] This powerful analytical technique provides precise information about the spatial arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern is collected on a detector, and the resulting data are processed to determine the unit cell dimensions and the symmetry of the crystal. The structure is then solved using computational methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

The Crystal Structure: A Detailed Molecular Portrait

The crystal structure of the this compound reveals a fascinating molecular architecture. The asymmetric unit contains one molecule of the complex.

Key Crystallographic Data

The following table summarizes the essential crystallographic data for the this compound, as reported by McKinley and O'Shea.[2]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄B₃NO₃ |

| Formula Weight | 240.67 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 11.456(2) |

| c (Å) | 11.589(2) |

| α (°) | 90 |

| β (°) | 108.45(3) |

| γ (°) | 90 |

| Volume (ų) | 1272.5(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.257 |

Molecular Geometry and Conformation

The core of the molecule consists of the six-membered B₃O₃ ring, which adopts a slightly puckered, boat-like conformation. One of the three boron atoms is coordinated to the nitrogen atom of the pyridine ring, resulting in a tetracoordinate boron center with a distorted tetrahedral geometry. The other two boron atoms remain tricoordinate and planar.

The vinyl groups attached to each boron atom are oriented out of the plane of the boroxine ring. The pyridine ring is positioned to minimize steric hindrance with the vinyl groups.

Figure 2: Schematic representation of the molecular structure.

Bond Lengths and Angles

The coordination of pyridine to one boron atom leads to significant changes in the geometry of the boroxine ring. The B-N bond length is indicative of a strong dative bond. The B-O bond lengths involving the tetracoordinate boron are longer than those associated with the tricoordinate boron atoms, reflecting the change in hybridization and electron density. The bond angles around the tetracoordinate boron atom deviate from the ideal tetrahedral angle of 109.5° due to the steric constraints of the ring system.

Supramolecular Assembly and Crystal Packing

In the solid state, the molecules of the this compound are packed in a head-to-tail fashion, driven by weak intermolecular interactions such as van der Waals forces and C-H···π interactions between the vinyl groups and the pyridine rings of adjacent molecules. There are no classical hydrogen bonds observed in the crystal structure. This packing arrangement results in a stable and well-ordered crystal lattice.

Implications of the Crystal Structure on Reactivity and Applications

The solid-state structure of the this compound provides valuable insights into its chemical behavior.

-

Lewis Acidity: The coordination of pyridine to one boron atom reduces the overall Lewis acidity of the boroxine ring compared to the uncomplexed species. However, the remaining two tricoordinate boron atoms can still act as Lewis acidic sites, albeit with reduced reactivity.

-

Stability: The formation of the tetracoordinate boron center enhances the hydrolytic stability of the complex, making it a more user-friendly reagent in organic synthesis.

-

Reactivity of Vinyl Groups: The vinyl groups are sterically accessible, allowing them to participate in a variety of reactions, including Suzuki-Miyaura cross-coupling and polymerization.[2] The electronic nature of the boroxine ring can influence the reactivity of these vinyl groups.

The detailed structural understanding of this complex is crucial for its application in various fields:

-

Organic Synthesis: As a stable and versatile source of the vinylboronic acid moiety, it is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2]

-

Polymer Science: The trifunctional nature of the complex makes it an interesting monomer for the synthesis of cross-linked polymers with unique thermal and mechanical properties.

-

Materials Science: The incorporation of boron into materials can impart desirable properties such as flame retardancy and specific electronic characteristics.

Conclusion

The crystal structure analysis of the this compound provides a fundamental understanding of its molecular and electronic properties. This knowledge is instrumental in explaining its stability, reactivity, and wide-ranging applications in modern chemistry. The detailed structural insights gained from X-ray crystallography serve as a powerful tool for the rational design of new reagents and materials based on the versatile boroxine scaffold.

References

-

McKinley, N. F.; O'Shea, D. F. Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent. J. Org. Chem.2004 , 69 (15), 5087–5092. [Link]

Sources

An In-Depth Technical Guide to 2,4,6-Trivinylcyclotriboroxane Pyridine Complex: A Stable Vinylboronic Acid Surrogate

Abstract

This technical guide provides a comprehensive overview of the 2,4,6-trivinylcyclotriboroxane pyridine complex, a pivotal reagent in modern organic synthesis. Developed as a stable, solid surrogate for the volatile and unstable vinylboronic acid, this complex has emerged as a versatile tool for the introduction of vinyl groups in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This document details the historical context of its discovery, a thorough examination of its synthesis and structural characterization, and in-depth protocols for its application in key transformations such as the Suzuki-Miyaura and Chan-Evans-Lam couplings. Authored for researchers, scientists, and drug development professionals, this guide offers field-proven insights into the causality behind experimental choices and provides a self-validating framework for its successful implementation in the laboratory.

Introduction: The Genesis of a Stable Vinylating Agent

The vinyl group is a fundamental building block in organic chemistry, serving as a precursor to a vast array of functional groups and a key component in many biologically active molecules and polymeric materials. However, the direct use of vinylboronic acid, a primary reagent for introducing this moiety, is hampered by its inherent instability and tendency to undergo oligomerization.[1][2] This limitation spurred the search for a stable, easily handleable, and effective alternative.

In the early 2000s, the research group of Donal F. O'Shea at University College Dublin introduced the this compound as a practical and highly effective solution.[3][4] This air-stable, crystalline solid is formed by the complexation of 2,4,6-trivinylcyclotriboroxane (the cyclic trimer of vinylboronic acid) with pyridine. The formation of this Lewis acid-base adduct, often referred to as O'Shea's Reagent, not only stabilizes the vinylboronic acid precursor but also facilitates its controlled release in situ under specific reaction conditions, thereby unlocking its full synthetic potential.[2]

The pyridine ligand plays a crucial role in the complex's stability by coordinating to one of the boron atoms in the boroxine ring, forming a tetracoordinate boron species.[4][5] This coordination disrupts the planar structure of the boroxine ring, rendering the complex more soluble in organic solvents and preventing unwanted polymerization.[6] This guide will delve into the discovery, synthesis, and multifaceted applications of this indispensable reagent.

Discovery and Historical Context

The development of the this compound is rooted in the broader history of boroxine chemistry. Boroxines, the cyclic anhydrides of boronic acids, have been known for decades, but their synthetic utility was often limited by their hydrolytic instability.[7] The key innovation by O'Shea and his team was the recognition that a simple Lewis base, pyridine, could effectively "tame" the reactive nature of the trivinylboroxane.

Their seminal work, published in The Journal of Organic Chemistry in 2002, first demonstrated the utility of this complex in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of functionalized styrenes.[3] This was a significant advancement, as it provided a reliable method for vinylation using a bench-stable solid, thus overcoming the challenges associated with using gaseous vinylating agents or unstable boronic acids.

Two years later, in 2004, the O'Shea group further expanded the reagent's utility by reporting its successful application in the copper(II)-mediated Chan-Evans-Lam coupling for the synthesis of aryl vinyl ethers.[4][5] These foundational papers established the this compound as a versatile and indispensable tool in the synthetic chemist's arsenal.

Synthesis and Characterization

The preparation of the this compound is a straightforward procedure involving the reaction of its two components. The trivinylcyclotriboroxane itself is typically prepared by the dehydration of vinylboronic acid.

Detailed Synthesis Protocol

The following protocol is based on the procedures implicitly described in the work of O'Shea and colleagues.[3][4]

Materials:

-

2,4,6-Trivinylcyclotriboroxane

-

Pyridine (anhydrous)

-

Anhydrous diethyl ether or pentane

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trivinylcyclotriboroxane in a minimal amount of anhydrous diethyl ether or pentane.

-

To this solution, add one equivalent of anhydrous pyridine dropwise with stirring.

-

A white precipitate will form upon addition of pyridine.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure complete complexation.

-

Collect the white solid by filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether or pentane to remove any unreacted starting materials.

-

Dry the resulting white crystalline solid under vacuum to yield the this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Although the complex is air-stable, performing the synthesis under an inert atmosphere is good practice to prevent any potential side reactions with moisture, especially with the boroxane starting material.

-

Anhydrous Solvents and Reagents: The use of anhydrous solvents and pyridine is crucial to prevent the hydrolysis of the boroxine ring, which would lead to the formation of vinylboronic acid and reduce the yield of the desired complex.

-

Stoichiometry: A 1:1 stoichiometric ratio of 2,4,6-trivinylcyclotriboroxane to pyridine is generally used, leading to the formation of a stable adduct.[8]

Physicochemical Properties and Characterization Data

The this compound is a white to off-white crystalline solid. It is generally stable to air and moisture, allowing for easy storage and handling.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄B₃NO₃ | [8] |

| Molecular Weight | 240.67 g/mol | [8] |

| Appearance | White to orange to green powder/crystal | [8] |

| Melting Point | ~44 °C | [8] |

| Solubility | Soluble in methanol and many common organic solvents | [6][8] |

Spectroscopic Characterization:

-

¹H NMR: The spectrum will show characteristic signals for the vinyl protons (typically in the range of 5.5-6.5 ppm) and the aromatic protons of the pyridine ring (typically in the range of 7.0-8.5 ppm). The integration of these signals will correspond to the 1:1 ratio of the trivinylcyclotriboroxane and pyridine moieties.

-

¹³C NMR: The spectrum will exhibit signals for the vinyl carbons and the carbons of the pyridine ring.

-

¹¹B NMR: This is a key technique for characterizing boronic acid derivatives. A signal corresponding to a tetracoordinate boron species is expected, confirming the coordination of the pyridine nitrogen to a boron atom in the boroxine ring.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the B-O, C=C, and C-H bonds of the vinyl groups, as well as the characteristic vibrations of the pyridine ring.

Mechanism of Action: The In Situ Generation of Vinylboronic Acid

The synthetic utility of the this compound lies in its ability to act as a precursor to vinylboronic acid under specific reaction conditions. In the presence of a base and water, the complex undergoes hydrolysis to release vinylboronic acid, which then participates in the desired catalytic cycle.[2]

Caption: In situ generation of vinylboronic acid from the pyridine complex.

This in situ generation is a key advantage, as it avoids the need to handle the unstable vinylboronic acid directly. The pyridine, once displaced, can often act as a ligand or a base in the subsequent reaction.

Applications in Organic Synthesis

The this compound has proven to be a robust reagent in several important classes of organic reactions.

Suzuki-Miyaura Cross-Coupling: Synthesis of Styrenes

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The this compound is an excellent vinylating agent in these reactions, allowing for the synthesis of a wide range of substituted styrenes.[3]

General Reaction Scheme:

Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a representative protocol based on the work of O'Shea and colleagues.[2][3]

Materials:

-

Aryl halide (e.g., aryl bromide)

-

This compound (0.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., DME/water or THF/water)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

-

Purify the crude product by column chromatography to obtain the desired styrene derivative.

Causality Behind Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings. Other palladium catalysts and ligands can also be employed depending on the specific substrates.

-

Base: The base is essential for the activation of the boronic acid and for the overall catalytic cycle. Carbonates are often used due to their ready availability and effectiveness.

-

Solvent System: A mixture of an organic solvent and water is typically used to ensure the solubility of both the organic substrates and the inorganic base, and to facilitate the hydrolysis of the boroxine complex.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Chan-Evans-Lam Coupling: Synthesis of Aryl Vinyl Ethers

The Chan-Evans-Lam reaction provides a powerful method for the formation of carbon-heteroatom bonds. The this compound can be effectively used in a copper-mediated version of this reaction for the synthesis of aryl vinyl ethers from phenols.[4][5]

General Reaction Scheme:

Experimental Protocol for Chan-Evans-Lam Coupling:

The following protocol is a representative example based on the work of McKinley and O'Shea.[4]

Materials:

-

Phenol

-

This compound (0.66 equivalents)

-

Copper(II) acetate (1.0 equivalent)

-

Pyridine (as both ligand and solvent)

-

Dichloromethane (co-solvent)

Procedure:

-

In a reaction vessel, dissolve the phenol and copper(II) acetate in a mixture of dichloromethane and pyridine.

-

Add the this compound to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, perform a standard aqueous workup, often involving filtration through a pad of celite to remove copper salts.

-

Purify the crude product by column chromatography to yield the desired aryl vinyl ether.

Causality Behind Experimental Choices:

-

Copper Catalyst: Copper(II) acetate is a readily available and effective catalyst for this transformation.

-

Pyridine: In this reaction, pyridine serves a dual role as a ligand for the copper catalyst and as a base to facilitate the reaction.

-

Room Temperature: A key advantage of this protocol is that it proceeds at room temperature, making it a mild and versatile method for the synthesis of aryl vinyl ethers.

Safety and Handling

The this compound is generally considered to be a stable and relatively safe compound to handle under standard laboratory conditions. However, as with all chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and gloves.

-

Inhalation: Avoid inhaling the dust. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

The this compound has firmly established itself as a valuable and practical reagent in organic synthesis. Its discovery by Donal F. O'Shea's group addressed a long-standing challenge in handling and utilizing vinylboronic acid. The stability, ease of handling, and versatile reactivity of this complex have made it a go-to reagent for the introduction of vinyl groups in a variety of important chemical transformations.

Future research in this area may focus on expanding the scope of its applications to other types of coupling reactions, exploring its use in the synthesis of novel polymers and materials, and developing new, even more efficient catalytic systems for its activation. The principles behind its stabilization through Lewis base complexation may also inspire the development of other stable surrogates for reactive organoboron reagents.

References

-

McKinley, N. F., & O'Shea, D. F. (2004). Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent. The Journal of Organic Chemistry, 69(15), 5087–5092. [Link]

-

Kerins, F., & O'Shea, D. F. (2002). Generation of Substituted Styrenes via Suzuki Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane. The Journal of Organic Chemistry, 67(14), 4968–4971. [Link]

-

McKinley, N. F., & O'Shea, D. F. (2004). Efficient synthesis of aryl vinyl ethers exploiting 2,4,6-trivinylcyclotriboroxane as a vinylboronic acid equivalent. PubMed. [Link]

- Iovine, P. M. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 991.

-

PubChem. (n.d.). Vinylboronic acid. Retrieved January 3, 2026, from [Link]

-

O'Shea, D. F. (2012). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 89, 202-209. [Link]

-

Kerins, F., & O'Shea, D. F. (2002). Generation of substituted styrenes via Suzuki cross-coupling of aryl halides with 2,4,6-trivinylcyclotriboroxane. PubMed. [Link]

-

Wikipedia. (2023). Boroxine. [Link]

Sources

Spectroscopic and Synthetic Elucidation of Trivinylboroxin-Pyridine Complex: A Technical Guide

Introduction

The trivinylboroxin-pyridine complex, often referred to as O'Shea's Reagent, is a stable, solid organoboron compound that serves as a versatile reagent in organic synthesis.[][2] Unlike its precursor, trivinylboroxin, which is a volatile and unstable liquid, the pyridine adduct offers enhanced stability and ease of handling, making it a valuable tool for researchers.[] This complex is primarily utilized in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the introduction of vinyl groups.[] Its applications also extend to polymerization and materials science.[3] This technical guide provides an in-depth overview of the spectroscopic characterization and a detailed protocol for the synthesis of the trivinylboroxin-pyridine complex, aimed at researchers, scientists, and professionals in drug development.

The formation of the complex involves the reaction of 2,4,6-trivinylcyclotriboroxane (trivinylboroxin) with pyridine.[3] This reaction is a Lewis acid-base interaction, where the electron-deficient boron atoms of the boroxin ring accept electron density from the nitrogen atom of pyridine, forming a stable dative bond.[3] This coordination enhances the stability of the otherwise reactive trivinylboroxin.

Molecular Structure and Properties

The trivinylboroxin-pyridine complex consists of a six-membered boroxin ring (B₃O₃) with a vinyl group attached to each boron atom, and one molecule of pyridine coordinated to one of the boron atoms.

dot graph Trivinylboroxin_Pyridine_Complex { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

B1 [label="B", pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; O1 [label="O", pos="1.3,0.75!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; B2 [label="B", pos="1.3,-0.75!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; O2 [label="O", pos="0,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; B3 [label="B", pos="-1.3,-0.75!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; O3 [label="O", pos="-1.3,0.75!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled];

V1 [label="CH=CH₂", pos="-2.6,1.5!"]; V2 [label="CH=CH₂", pos="2.6,-1.5!"]; V3 [label="CH=CH₂", pos="-2.6,-1.5!"];

Py_N [label="N", pos="0,3!", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Py_C1 [label="CH", pos="1,3.5!"]; Py_C2 [label="CH", pos="1.5,2.5!"]; Py_C3 [label="CH", pos="0.5,1.8!"]; Py_C4 [label="CH", pos="-0.5,1.8!"]; Py_C5 [label="CH", pos="-1,3.5!"];

B1 -- O1; O1 -- B2; B2 -- O2; O2 -- B3; B3 -- O3; O3 -- B1;

B1 -- V1 [style=dashed]; B2 -- V2 [style=dashed]; B3 -- V3 [style=dashed];

B1 -- Py_N [style=dotted, label="Coordination"];

Py_N -- Py_C1; Py_C1 -- Py_C2; Py_C2 -- Py_C3; Py_C3 -- Py_C4; Py_C4 -- Py_C5; Py_C5 -- Py_N; } Figure 1. Molecular structure of the trivinylboroxin-pyridine complex.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄B₃NO₃ | [2] |

| Molecular Weight | 240.67 g/mol | [4] |

| Appearance | White to off-white solid | [] |

| Storage | Store at -20°C | [5] |

Experimental Protocols

Synthesis of Trivinylboroxin-Pyridine Complex

The synthesis of the trivinylboroxin-pyridine complex is achieved through the direct reaction of trivinylboroxin with pyridine. Due to the instability of trivinylboroxin, it is often generated in situ or handled with care. The following protocol is a representative method.

Materials:

-

Trivinylboroxin (or a precursor for its in situ generation, such as trichloroborane and vinylmagnesium bromide)

-

Pyridine, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Pentane, anhydrous

-

Standard Schlenk line equipment

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Trivinylboroxin Solution: In a flame-dried Schlenk flask under an inert atmosphere, prepare a solution of trivinylboroxin in anhydrous THF. Note: Trivinylboroxin is moisture-sensitive and can polymerize; handle with care.

-

Addition of Pyridine: To the stirred solution of trivinylboroxin at 0 °C, slowly add one equivalent of anhydrous pyridine via syringe.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The formation of the complex is typically quantitative.

-

Isolation: Remove the THF under reduced pressure.

-

Purification: To the resulting residue, add anhydrous pentane to precipitate the solid complex.

-

Collection and Drying: Collect the white solid by filtration under an inert atmosphere, wash with a small amount of cold pentane, and dry under vacuum.

-

Storage: Store the final product under an inert atmosphere at -20°C to prevent decomposition.[5]

Spectroscopic Data

The structural elucidation and purity assessment of the trivinylboroxin-pyridine complex are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the complex. The coordination of pyridine to a boron atom leads to characteristic shifts in the signals of both the trivinylboroxin and pyridine moieties.

Table 2: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.5-8.7 | m | Protons ortho to Nitrogen in Pyridine |

| ~7.8-8.0 | m | Proton para to Nitrogen in Pyridine |

| ~7.4-7.6 | m | Protons meta to Nitrogen in Pyridine |

| ~5.8-6.5 | m | Vinylic protons (-CH=) |

| ~5.4-5.8 | m | Vinylic protons (=CH₂) |

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~148-152 | Carbons ortho to Nitrogen in Pyridine |

| ~138-142 | Carbon para to Nitrogen in Pyridine |

| ~135-140 | Vinylic carbon (-CH=) |

| ~124-128 | Carbons meta to Nitrogen in Pyridine |

| ~120-125 | Vinylic carbon (=CH₂) |

Note: The boron-bonded vinylic carbon signal may be broad due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR Spectroscopy:

The ¹¹B NMR spectrum is particularly informative for studying boroxin complexes. Tricoordinate boroxins typically show a broad signal in the range of δ 20-30 ppm. Upon coordination with a Lewis base like pyridine, the boron atom becomes tetracoordinate, which is expected to cause a significant upfield shift to approximately δ 5-15 ppm. The spectrum of the trivinylboroxin-pyridine complex would likely show two signals: one for the two tricoordinate boron atoms and another, shifted upfield, for the tetracoordinate boron atom complexed with pyridine.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The formation of the complex can be monitored by observing changes in the vibrational frequencies of the B-O, C=C, and pyridine ring stretching modes.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic and vinylic) |

| ~1640-1600 | C=C stretching (vinylic) |

| ~1600-1430 | C=C and C=N stretching (pyridine ring) |

| ~1380-1320 | B-O stretching (boroxin ring) |

| ~1000-900 | =C-H bending (vinylic) |

| ~750-690 | C-H bending (aromatic) |

The coordination of pyridine to the boron atom is expected to cause shifts in the pyridine ring vibration bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complex. Electrospray ionization (ESI) is a suitable technique for analyzing this type of complex.

Table 5: Expected Mass Spectrometry Data

| m/z | Assignment |

| 241.0 | [M+H]⁺ |

| 263.0 | [M+Na]⁺ |

| 162.0 | [M - Pyridine + H]⁺ (Trivinylboroxin fragment) |

| 79.1 | [Pyridine+H]⁺ |

Conclusion

The trivinylboroxin-pyridine complex is a valuable and stable reagent in organic synthesis. This guide has provided a comprehensive overview of its synthesis and detailed the expected spectroscopic data for its characterization. The provided experimental protocol and tabulated spectroscopic information offer a solid foundation for researchers to prepare and verify the integrity of this important compound. Adherence to inert atmosphere techniques is crucial for the successful synthesis and handling of this reagent. The combination of NMR, IR, and mass spectrometry provides a robust analytical workflow for ensuring the quality and purity of the trivinylboroxin-pyridine complex for its diverse applications in modern chemistry.

References

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

MySkinRecipes. 2,4,6-Trivinylboroxin - Pyridine Complex. [Link]

-

ResearchGate. Donal O'SHEA | University College Dublin, Dublin | UCD | Centre for Synthesis and Chemical Biology | Research profile. [Link]

-

Der Pharma Chemica. An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. [Link]

-

PubMed. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. [Link]

-

ResearchGate. Complexes of pyridine and quinoline N-oxides with boron trifluoride: The 1H NMR study. [Link]

-

National Institutes of Health. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]

-

National Institutes of Health. Calculated 11B–13C NMR chemical shift relationship in hypercoordinate methonium and boronium ions. [Link]

-

ResearchGate. 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. [Link]

-

Semantic Scholar. Chemospecific Cyclisations of Aryls and Heteroaryls with Tosylhydrazones. [Link]

-

Semantic Scholar. The Development of Novel Near-Infrared (NIR) Fluorophores for Biomedical Imaging Applications. [Link]

-

PubMed. Preparation and characterisation of chitosans with oligosaccharide branches. [Link]

Sources

An In-depth Technical Guide on the Theoretical Electronic Structure of the 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

Introduction

The 2,4,6-trivinylcyclotriboroxane pyridine complex, a Lewis acid-base adduct formed from 2,4,6-trivinylcyclotriboroxane (TVB) and pyridine, is a compound of significant interest in organic synthesis and materials science.[1] The unique combination of a boroxine ring with vinyl functionalities and a coordinating pyridine ligand imparts a rich reactivity profile, making it a valuable reagent in various chemical transformations.[1][2] Understanding the electronic structure of this complex is paramount for elucidating its reactivity, stability, and potential applications. This guide provides a comprehensive theoretical framework for investigating the electronic properties of the this compound, leveraging established computational chemistry methodologies.

The interaction between the electron-deficient boron atoms of the cyclotriboroxane ring and the lone pair of electrons on the nitrogen atom of pyridine is a key feature of this complex.[1] This dative bond significantly influences the electronic distribution within both the boroxine and pyridine moieties, thereby modulating their chemical behavior. A thorough theoretical study can provide invaluable insights into the nature of this interaction and its consequences for the molecule's overall properties.

This document serves as a technical guide for researchers, scientists, and professionals in drug development and materials science, offering a detailed protocol for the computational analysis of the this compound. The methodologies described herein are grounded in Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.[3][4][5]

Theoretical Framework and Computational Methodology

The investigation into the electronic structure of the this compound necessitates a robust computational approach. Density Functional Theory (DFT) stands out as a suitable method due to its balance of accuracy and computational efficiency in describing the electronic properties of medium to large-sized molecules.[6][7]

Selection of DFT Functional and Basis Set

The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results. For systems involving boron and nitrogen, hybrid functionals often provide a good description of both covalent and dative bonding. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for such systems.[4][8] To accurately describe the electron distribution, a basis set of at least triple-ζ quality with polarization and diffuse functions is recommended. The 6-311+G(d,p) basis set represents a suitable choice, offering a good compromise between accuracy and computational cost.

Computational Protocol

A systematic computational workflow is essential for a comprehensive analysis of the electronic structure. The following step-by-step protocol outlines the key calculations to be performed:

-

Geometry Optimization: The initial step involves obtaining the minimum energy structure of the this compound. This is achieved by performing a full geometry optimization without any symmetry constraints. A frequency calculation should follow to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[5]

-

Molecular Orbital (MO) Analysis: Once the optimized geometry is obtained, a detailed analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and spatial distribution of these frontier orbitals provide insights into the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to investigate the charge distribution and the nature of the bonding within the complex. This method provides a localized picture of the electron density, allowing for the quantification of the charge transfer between the pyridine ligand and the cyclotriboroxane ring. The strength of the B-N dative bond can be assessed through second-order perturbation theory analysis of the Fock matrix in the NBO basis.

-

Electrostatic Potential (ESP) Mapping: The electrostatic potential map provides a visual representation of the charge distribution on the van der Waals surface of the molecule. This allows for the identification of electron-rich and electron-deficient regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

-

Conceptual DFT Descriptors: Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's overall reactivity.

Visualizing the Computational Workflow

Caption: A flowchart illustrating the computational workflow for the theoretical study of the this compound.

Expected Electronic Structure and Properties

Based on the principles of Lewis acid-base chemistry and the known properties of similar boroxine complexes, several key features of the electronic structure of the this compound can be anticipated.

Nature of the Boron-Nitrogen Interaction

The formation of the complex involves the donation of the lone pair of electrons from the nitrogen atom of pyridine to one of the boron atoms in the cyclotriboroxane ring.[1] This results in the formation of a coordinate covalent or dative bond. NBO analysis is expected to reveal a significant charge transfer from the pyridine moiety to the boroxine ring, leading to a partial positive charge on the pyridine and a partial negative charge on the boroxine. The strength of this interaction can be quantified by the second-order perturbation energy lowering associated with the N(lp) -> B(p_z) orbital interaction.

Frontier Molecular Orbitals

The HOMO of the complex is likely to be localized on the pyridine ring and the vinyl groups, reflecting the regions of higher electron density. The LUMO, on the other hand, is expected to be predominantly centered on the electron-deficient boroxine ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Tabulated Summary of Expected Electronic Properties

| Property | Expected Value/Observation | Significance |

| B-N Bond Length | ~1.6 - 1.7 Å | Indicates the formation of a coordinate covalent bond. |

| Charge on Pyridine | Partial Positive | Confirms charge transfer from the Lewis base to the Lewis acid. |

| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Provides insight into the kinetic stability and reactivity of the complex. |

| Dipole Moment | Significantly non-zero | Reflects the charge separation due to the B-N dative bond. |

Molecular Structure Visualization

Caption: A schematic representation of the this compound, highlighting the dative bond between boron and nitrogen.

Self-Validating Experimental Protocols

The theoretical predictions derived from the computational study should be validated against experimental data where possible. The following experimental techniques can provide crucial data for comparison and validation.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the complex.[2] The experimentally determined bond lengths, bond angles, and dihedral angles can be directly compared with the computationally optimized geometry. This comparison serves as a primary validation of the chosen theoretical level.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR spectroscopy is particularly sensitive to the coordination environment of the boron atoms. The chemical shift of the boron atom coordinated to the pyridine will be significantly different from that of the uncoordinated boron atoms, providing direct evidence for the formation of the complex.[2] ¹H and ¹³C NMR can also be used to probe the changes in the electronic environment of the vinyl and pyridine protons and carbons upon complexation.

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can be used to identify characteristic vibrational modes of the complex. The B-N stretching frequency, for instance, would be a direct indicator of the dative bond. Theoretical frequency calculations can be used to predict the vibrational spectrum, which can then be compared with the experimental IR and Raman spectra.[8][9]

Conclusion

This technical guide has outlined a comprehensive theoretical and experimental approach to understanding the electronic structure of the this compound. By employing Density Functional Theory calculations in conjunction with experimental validation, a detailed picture of the bonding, charge distribution, and reactivity of this important chemical entity can be obtained. The insights gained from such studies are crucial for the rational design of new catalysts, reagents, and materials with tailored properties. The proposed workflow provides a robust framework for researchers to explore the rich chemistry of boroxine-based systems and their applications in various scientific disciplines.

References

-

Steel, P. G., & Vyle, J. S. (2004). Efficient synthesis of aryl vinyl ethers exploiting 2,4,6-trivinylcyclotriboroxane as a vinylboronic acid equivalent. The Journal of Organic Chemistry, 69(15), 5087–5092. Available from: [Link]

-